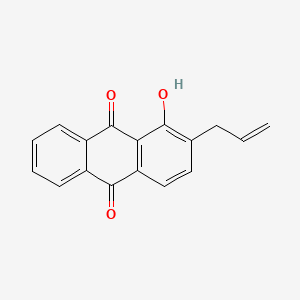

2-Allyl-1-hydroxy-9,10-anthraquinone

Descripción general

Descripción

2-Allyl-1-hydroxy-9,10-anthraquinone is a monohydroxyanthraquinone where the hydrogens at positions 1 and 2 are replaced by a hydroxy and an allyl group, respectively .

Molecular Structure Analysis

The molecular formula of 2-Allyl-1-hydroxy-9,10-anthraquinone is C17H12O3 . The InChI string is InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14 (15 (10)18)17 (20)12-7-4-3-6-11 (12)16 (13)19/h2-4,6-9,18H,1,5H2 .Physical And Chemical Properties Analysis

The average mass of 2-Allyl-1-hydroxy-9,10-anthraquinone is 264.27540 and the monoisotopic mass is 264.07864 .Aplicaciones Científicas De Investigación

Pharmacological Applications

Anthraquinones, including 2-Allyl-1-hydroxy-9,10-anthraquinone, have been recognized for their pharmacological potential. These compounds are an important class of natural and synthetic chemicals with a broad spectrum of applications. Historically, they have been used as laxatives, antimicrobial, and anti-inflammatory agents. Current therapeutic indications extend to constipation, arthritis, multiple sclerosis, and cancer. Despite their widespread utility, the presence of the quinone moiety in anthraquinones raises safety concerns, necessitating careful assessment of their pharmacological use (Malik & Müller, 2016).

Antiviral and Antimicrobial Activities

2-Allyl-1-hydroxy-9,10-anthraquinone and its derivatives have shown significant antiviral and antimicrobial activities. A novel anthraquinone isolated from Aspergillus versicolor, a marine-derived fungus, exhibited strong inhibitory activities against MRSA and moderate activities against Vibrio strains. The compound's structure was established through spectroscopic methods, and it demonstrated potential as an antimicrobial agent, supported by molecular docking studies indicating inhibition of crucial enzymes (Wang et al., 2018).

DNA Interaction and Anticancer Research

The interaction of hydroxy-9,10-anthraquinone compounds with DNA has been a subject of interest, particularly in the context of cancer research. These compounds, resembling anthracycline antibiotics structurally and functionally, have been explored for their potential as radiosensitizers in cancer treatment. Studies involving Cu(II) complexes of hydroxy-9,10-anthraquinones have shown that these complexes can modify DNA under low-dose γ radiation, suggesting their utility in enhancing the efficacy of radiotherapy (Das & Mandal, 2014).

Antioxidative and Anti-inflammatory Activities

Research has also highlighted the antioxidative and anti-inflammatory activities of hydroxy-9,10-anthraquinone derivatives. These activities are pivotal in the context of food quality and human health, with studies suggesting that such compounds might protect foods against oxidative damage and prevent oxidative stress and inflammation in vivo. Structural-activity relationship studies have pointed out that purpurin, a derivative of hydroxy-9,10-anthraquinone, exhibits the highest antioxidative activity among tested compounds (Nam et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

1-hydroxy-2-prop-2-enylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUBGIOLZQTIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-1-hydroxy-9,10-anthraquinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

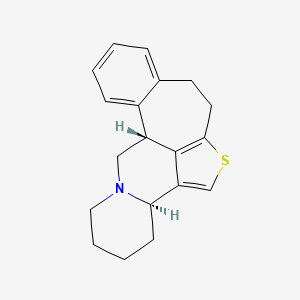

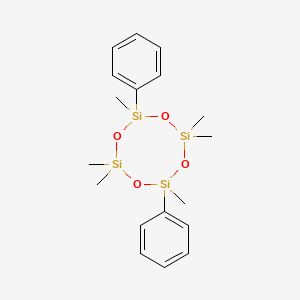

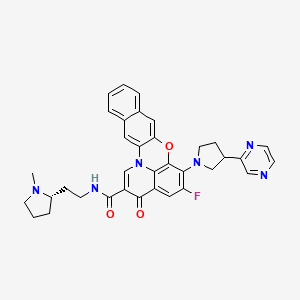

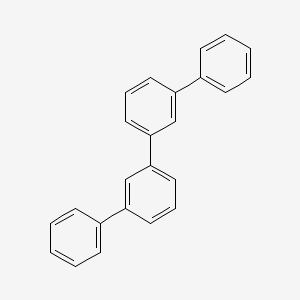

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.